PDE10A-IN-8
Description
PDE10A-IN-8 is a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatum and implicated in neurodegenerative and psychiatric disorders such as schizophrenia and Huntington’s disease . Its molecular formula is C₆H₅BBrClO₂, with a molecular weight of 235.27 g/mol, and it exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier (BBB) penetration .
Properties
CAS No. |
1354404-30-0 |
|---|---|
Molecular Formula |
C23H19N3O2 |
Molecular Weight |
369.424 |
IUPAC Name |
N-Methyl-N-[4-(quinolin-2-ylmethoxy)-phenyl]-isonicotinamide |
InChI |
InChI=1S/C23H19N3O2/c1-26(23(27)18-12-14-24-15-13-18)20-8-10-21(11-9-20)28-16-19-7-6-17-4-2-3-5-22(17)25-19/h2-15H,16H2,1H3 |
InChI Key |
OUKKASCLDKRILK-UHFFFAOYSA-N |
SMILES |
O=C(N(C)C1=CC=C(OCC2=NC3=CC=CC=C3C=C2)C=C1)C4=CC=NC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PDE10A-IN-8; PDE10A-IN8; PDE10A-IN 8. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar PDE10A Inhibitors
Compound 8c
- Structure : 1-(4-(2-(2-Fluoroethoxy)ethoxy)-3-methoxyphenyl)-6,7-dimethoxyquinazoline.
- Activity :
- PDE10A IC₅₀: 28 ± 1.2 nM (comparable to papaverine, a benchmark PDE10A inhibitor).
- Selectivity:
- PDE3A IC₅₀: 2200 ± 437 nM (78-fold selectivity).
- PDE3B IC₅₀: 2520 ± 210 nM (90-fold selectivity).
- Advantages : Enhanced selectivity over PDE3 isoforms compared to earlier inhibitors like papaverine .
PDE10A-IN-2 Hydrochloride
- Structure: Not fully disclosed but classified as a pyrimidine derivative.
- Activity :
- High oral activity and selectivity for PDE10A.
- Purity: >98% (as per quality control data).
- Key Difference : PDE10A-IN-2 is optimized for oral bioavailability, whereas this compound’s synthesis emphasizes BBB penetration .
Pyrimidine-Based Inhibitors (e.g., 6-Chloro-2-Cyclopropyl-5-Methyl-N-Propyl-Pyrimidin-4-Amine)
- Structure : Pyrimidine core with halogen and alkyl substitutions.
- Activity : Developed via fragment screening and structure-based design.
- Advantage : High binding affinity to PDE10A’s catalytic domain, as evidenced by crystallography .
- Limitation: Limited data on isoform selectivity compared to PDE10A-IN-6.
Structural and Pharmacokinetic Insights
Structural Features Influencing Activity
- This compound : Incorporates a boronic acid ester group (C₆H₅BBrClO₂), which may enhance target engagement through covalent interactions .
- Compound 8c : Uses a quinazoline scaffold with fluoroethoxy side chains to improve solubility and selectivity .
- Pyrimidine-Based Inhibitors : Rely on halogen atoms (e.g., chlorine) for hydrophobic interactions within the PDE10A binding pocket .
Pharmacokinetic Properties
| Property | This compound | Compound 8c |
|---|---|---|
| LogP | 2.15 (XLOGP3) | Not reported |
| Solubility | 0.24 mg/mL | Likely moderate (quinazoline derivatives typically <1 mg/mL) |
| BBB Penetration | High | Not reported |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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